
3-Bromo-5-fluorobenzylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluorobenzylzinc bromide: (MFCD11226472) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that plays a crucial role in the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluorobenzylzinc bromide is typically prepared by the reaction of 3-bromo-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
3-Bromo-5-fluorobenzyl bromide+Zn→3-Bromo-5-fluorobenzylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds.
Coupling Reactions: Requires palladium catalysts and ligands, often performed in solvents like THF or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific electrophiles and reaction conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the electrophile.
Applications De Recherche Scientifique
3-Bromo-5-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluorobenzylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
3-Bromo-5-fluorobenzylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Bromo-5-fluorobenzyl lithium: Used in nucleophilic addition reactions.
Uniqueness: 3-Bromo-5-fluorobenzylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. It offers distinct advantages in terms of selectivity and yield in various synthetic applications.
Propriétés
Formule moléculaire |
C7H5Br2FZn |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-5-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
SYUXKFANVLEZCK-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=CC(=C1)Br)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


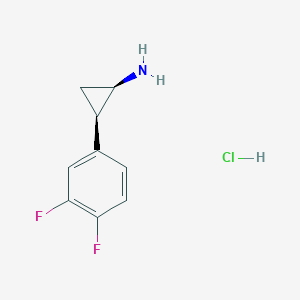
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

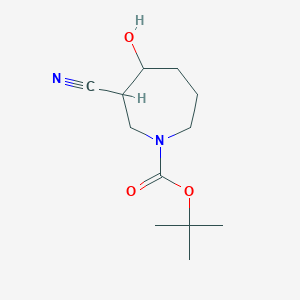
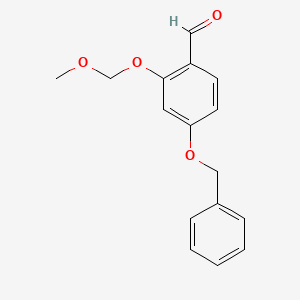
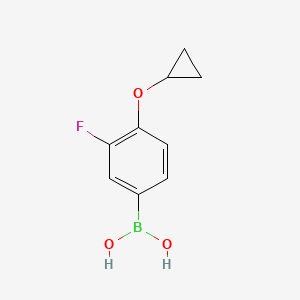
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
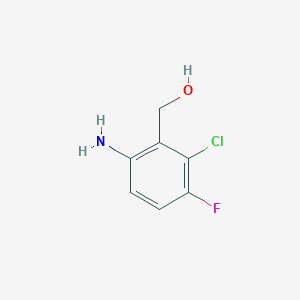
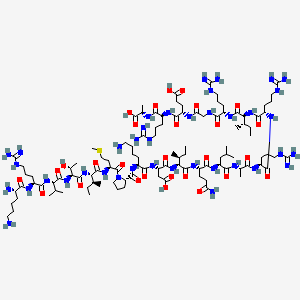
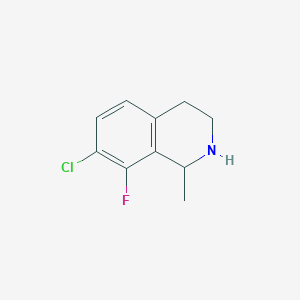

![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
